molecular formula C12H16FNO2 B2371281 N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide CAS No. 1798039-09-4

N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide

Cat. No.: B2371281
CAS No.: 1798039-09-4
M. Wt: 225.263
InChI Key: MTFGOBSPSWUNAK-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a methoxypropyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide typically involves the reaction of 2-fluoroaniline with 2-methoxypropylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the acetic anhydride, followed by the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of advanced equipment and optimized reaction conditions ensures efficient production and high yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-methoxyacetamide
  • N-(2-methoxyphenyl)-2-fluoroacetamide
  • N-(2-(2-fluorophenyl)-2-methoxyethyl)acetamide

Uniqueness

N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorophenyl group and a methoxy group, which contribute to its biological activity. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting cellular signaling pathways. For instance, it can engage in π-π interactions with aromatic residues in proteins and form hydrogen bonds with polar amino acids, modulating enzyme activity.
  • Modulation of Cellular Processes : Studies indicate that this compound can influence various cellular processes, including apoptosis and inflammation, by interacting with molecular targets within cells.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For example, a study reported an IC50 value indicating significant inhibition against specific cancer types, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It has been shown to reduce the expression of pro-inflammatory markers such as COX-2 and iNOS in various models. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the fluorophenyl or methoxy groups can significantly alter its potency and selectivity. For instance, the introduction of additional functional groups or variations in chain length can enhance or diminish its inhibitory effects on target enzymes .

Case Studies

  • Inhibition of Nucleoside Transporters : A study evaluated the effects of various analogues related to this compound on nucleoside transporters. The findings indicated that certain derivatives displayed selective inhibition profiles, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
  • Anti-inflammatory Activity : In another investigation focused on anti-inflammatory properties, compounds similar to this compound were tested for their ability to inhibit inflammatory mediators in vitro. Results showed a marked decrease in inflammatory cytokines, supporting its potential application in inflammatory diseases .

Summary Table of Biological Activities

Activity Effect Reference
AnticancerSignificant inhibition of cancer cell lines
Anti-inflammatoryReduced expression of COX-2 and iNOS
Enzyme InhibitionInteraction with specific enzymes

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-9(15)14-8-12(2,16-3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFGOBSPSWUNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C)(C1=CC=CC=C1F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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